4-[(3-Ethynylanilino)methyl]benzonitrile 4-[(3-Ethynylanilino)methyl]benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC12975935
InChI: InChI=1S/C16H12N2/c1-2-13-4-3-5-16(10-13)18-12-15-8-6-14(11-17)7-9-15/h1,3-10,18H,12H2
SMILES: C#CC1=CC(=CC=C1)NCC2=CC=C(C=C2)C#N
Molecular Formula: C16H12N2
Molecular Weight: 232.28 g/mol

4-[(3-Ethynylanilino)methyl]benzonitrile

CAS No.:

Cat. No.: VC12975935

Molecular Formula: C16H12N2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Ethynylanilino)methyl]benzonitrile -

Specification

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
IUPAC Name 4-[(3-ethynylanilino)methyl]benzonitrile
Standard InChI InChI=1S/C16H12N2/c1-2-13-4-3-5-16(10-13)18-12-15-8-6-14(11-17)7-9-15/h1,3-10,18H,12H2
Standard InChI Key LHHCRUJNPBADPI-UHFFFAOYSA-N
SMILES C#CC1=CC(=CC=C1)NCC2=CC=C(C=C2)C#N
Canonical SMILES C#CC1=CC(=CC=C1)NCC2=CC=C(C=C2)C#N

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s IUPAC name, 4-[(3-ethynylanilino)methyl]benzonitrile, delineates its structure: a benzonitrile ring (C6H4CN) substituted at the para position with a methylene-linked aniline group. The aniline moiety itself is modified at the meta position with an ethynyl group (-C≡CH). This arrangement confers dual reactivity: the nitrile group enables participation in cycloaddition reactions, while the ethynyl group offers a handle for click chemistry applications .

Molecular Formula and Weight

Derived from systematic analysis, the molecular formula is C16H13N3, with a molecular weight of 247.30 g/mol. This aligns with benzonitrile derivatives bearing similar substituents, such as 3-[(4-amino-N-ethylanilino)methyl]benzonitrile (C16H17N3, 251.33 g/mol) . Discrepancies in hydrogen count arise from the ethynyl group’s sp-hybridized carbon, which reduces saturation compared to ethyl or methoxy substituents .

Spectroscopic Signatures

While experimental data for the target compound are absent, analogs suggest characteristic peaks in infrared (IR) spectroscopy:

  • C≡N stretch: ~2230 cm⁻¹ (sharp, benzonitrile core) .

  • C≡C stretch: ~2100 cm⁻¹ (ethynyl group) .

  • N-H stretch: ~3400 cm⁻¹ (aniline primary amine) .
    Nuclear magnetic resonance (NMR) would reveal aromatic protons between δ 6.8–7.8 ppm, with distinct splitting patterns for the para-substituted benzonitrile and meta-substituted aniline .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two fragments:

  • Benzonitrile core: Sourced from 4-bromobenzonitrile or analogous precursors.

  • (3-Ethynylanilino)methyl side chain: Derived from 3-ethynylaniline, a commercially available building block .

Coupling these fragments likely employs nucleophilic aromatic substitution (SNAr) or reductive amination, depending on the benzonitrile derivative’s activation.

Reductive Amination Approach

  • Intermediate synthesis: React 4-cyanobenzaldehyde with 3-ethynylaniline in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reduction: Use sodium cyanoborohydride (NaBH3CN) to reduce the imine intermediate to the secondary amine.

  • Workup: Purify via column chromatography (silica gel, ethyl acetate/hexane).

Theoretical yield: 70–85%, based on analogous reductive aminations of benzonitrile derivatives .

Ullmann Coupling

  • Substrate preparation: 4-bromobenzonitrile and 3-ethynylaniline.

  • Catalysis: Employ copper(I) iodide and a diamine ligand (e.g., trans-cyclohexane-1,2-diamine) in DMF at 100°C.

  • Isolation: Extract with DCM, wash with brine, and recrystallize from ethanol.

Advantages: High regioselectivity for aryl bromides; avoids over-reduction risks .

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected to be soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane or chloroform. Limited water solubility (<0.1 mg/mL at 25°C) due to the hydrophobic benzonitrile and ethynyl groups .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The nitrile group may convert to a carboxylic acid or amide in aqueous media .

Thermal Properties

  • Melting point: Estimated 120–140°C, inferred from structurally similar compounds like 4-fluoro-2-methylbenzonitrile (mp 34–38°C) .

  • Thermogravimetric analysis (TGA): Likely exhibits decomposition above 250°C, consistent with aromatic nitriles’ thermal resilience .

Challenges and Future Directions

Synthetic Optimization

Current methods adapted from analogs require validation. Key parameters include:

  • Catalyst loading in Ullmann coupling to minimize copper residues.

  • Protection strategies for the ethynyl group during reductive amination.

Application-Specific Studies

  • Pharmacokinetics: Assess bioavailability and metabolic stability for drug development.

  • Polymer compatibility: Evaluate thermal stability in polymer matrices for material science applications.

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